Roseorubicin B

Description

Properties

CAS No. |

70559-01-2 |

|---|---|

Molecular Formula |

C36H48N2O11 |

Molecular Weight |

684.8 g/mol |

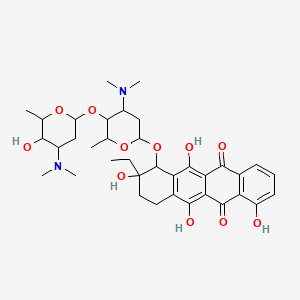

IUPAC Name |

10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3 |

InChI Key |

ARWQKOSWMQNCLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)N(C)C)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Roseorubicin B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of Roseorubicin B, an anthracycline antibiotic. The information presented herein is compiled from seminal research in the field, offering a detailed resource for professionals engaged in natural product discovery and development.

Natural Source of this compound

This compound is a secondary metabolite produced by the bacterium Streptomyces roseoviolaceus. First reported by Yoshimoto and colleagues in 1979, this actinomycete is the primary known natural source of both Roseorubicin A and B.

Table 1: Microbial Source of this compound

| Parameter | Description |

| Producing Organism | Streptomyces roseoviolaceus |

| Compound Class | Anthracycline Antibiotic |

| Year of Discovery | 1979 |

| Key Reference | Yoshimoto, A., Matsuzawa, Y., Oki, T., & Umezawa, H. (1979). New anthracyclic antibiotics, roseorubicin A and B. The Journal of Antibiotics, 32(5), 462-469. |

Fermentation Protocol for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces roseoviolaceus. The following tables outline the recommended media composition and fermentation parameters based on the original discovery.

Table 2: Seed Culture Medium Composition

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Soytone (Difco) | 5.0 |

| Yeast Extract (Difco) | 2.0 |

| Meat Extract | 1.0 |

| NaCl | 2.0 |

| CaCO₃ | 3.0 |

| pH | 7.2 |

Table 3: Production Medium Composition

| Component | Concentration (g/L) |

| Soluble Starch | 50.0 |

| Glucose | 5.0 |

| Soytone (Difco) | 10.0 |

| Yeast Extract (Difco) | 2.0 |

| Corn Steep Liquor | 2.0 |

| (NH₄)₂SO₄ | 3.0 |

| NaCl | 2.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 1.0 |

| MnCl₂·4H₂O | 0.001 |

| CuSO₄·5H₂O | 0.001 |

| ZnSO₄·7H₂O | 0.001 |

| CaCO₃ | 5.0 |

| pH | 7.4 |

Table 4: Fermentation Parameters

| Parameter | Condition |

| Culture Type | Submerged |

| Inoculum | 5% (v/v) seed culture |

| Temperature | 28°C |

| Agitation | 200 rpm |

| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 4-5 days |

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. A detailed workflow is provided below, followed by a summary of the key steps and reagents.

Experimental Workflow

Caption: Isolation and Purification Workflow for this compound.

Detailed Methodologies

Step 1: Extraction from Mycelium The mycelial cake, obtained after centrifugation of the fermentation broth, is repeatedly extracted with acetone. The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous concentrate.

Step 2: Solvent Partitioning The aqueous concentrate is combined with the supernatant from the initial centrifugation. This mixture is adjusted to pH 8.0 and extracted with ethyl acetate to remove Roseorubicin A. The aqueous layer is then acidified to pH 2.0 with hydrochloric acid and re-extracted with ethyl acetate. The resulting ethyl acetate layer contains the crude this compound.

Step 3: Chromatographic Purification The crude extract is subjected to a two-step chromatographic purification process:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a chloroform-methanol solvent system.

-

Sephadex LH-20 Column Chromatography: The fractions containing this compound from the silica gel column are further purified on a Sephadex LH-20 column using a chloroform-methanol eluent.

Table 5: Summary of Isolation and Purification Steps

| Step | Procedure | Reagents/Solvents |

| 1. Extraction | Centrifugation of broth, followed by acetone extraction of mycelium. | Acetone |

| 2. Concentration | Evaporation of acetone under reduced pressure. | - |

| 3. Solvent Partitioning | pH adjustment and sequential extraction with ethyl acetate. | Ethyl Acetate, HCl |

| 4. Chromatography I | Silica gel column chromatography. | Chloroform, Methanol |

| 5. Chromatography II | Sephadex LH-20 column chromatography. | Chloroform, Methanol |

Biosynthetic Pathway Considerations

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to belong to the type II polyketide synthase (PKS) pathway, which is characteristic of anthracycline biosynthesis in Streptomyces.

Caption: Generalized Biosynthetic Pathway of this compound.

This guide provides a foundational understanding of the natural source and isolation of this compound. For further in-depth analysis and experimental replication, consulting the original scientific literature is highly recommended.

A Hypothesized Mechanism of Action for Roseorubicin B: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of Roseorubicin B is limited in publicly available scientific literature. This guide presents a hypothesized mechanism of action based on its structural similarity to the well-characterized anthracycline antibiotics, doxorubicin and daunorubicin. The information provided herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an anthracycline antibiotic. Structurally, it belongs to the rhodomycin subgroup of anthracyclines and is reported to be closely related or identical to γ-rhodomycin II. Given its classification as an anthracycline, it is highly probable that this compound shares key mechanistic features with clinically established drugs in this class, such as doxorubicin and daunorubicin. This guide outlines the hypothesized mechanism of action of this compound, drawing parallels from its well-studied analogues. The proposed primary mechanisms include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis.

Core Hypothesized Mechanisms of Action

The cytotoxic effects of anthracyclines are multifaceted and interconnected. The proposed mechanism for this compound is centered around the following core actions:

-

DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule is hypothesized to insert between DNA base pairs. This intercalation is thought to distort the DNA helix, thereby interfering with fundamental cellular processes such as DNA replication and transcription. This physical obstruction of the DNA template can lead to the stalling of DNA and RNA polymerases, ultimately contributing to cell cycle arrest and apoptosis.

-

Topoisomerase II Inhibition: A crucial aspect of the anticancer activity of anthracyclines is their function as topoisomerase II "poisons." Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks. It is hypothesized that this compound, like doxorubicin, stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"). This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks. These DNA lesions trigger the DNA damage response (DDR) pathways, which, if the damage is irreparable, culminate in apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure is a key player in the generation of ROS. Through enzymatic reduction by cellular reductases (e.g., NADPH cytochrome P450 reductase), the quinone is converted to a semiquinone radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻•). This process, known as redox cycling, leads to the continuous production of superoxide and subsequently other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.

-

Induction of Apoptosis: The culmination of DNA damage and oxidative stress is the induction of programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated in anthracycline-induced apoptosis. DNA damage activates signaling cascades involving ATM and p53, leading to the upregulation of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) and subsequent mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the activation of the caspase cascade. ROS can also directly contribute to MOMP and the activation of apoptotic signaling.

Quantitative Data (Illustrative)

Due to the lack of specific data for this compound, the following tables present illustrative IC50 values for doxorubicin and daunorubicin against a panel of human cancer cell lines to provide a quantitative context for the expected potency of anthracyclines.

Table 1: Illustrative IC50 Values of Doxorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.04 - 0.5 |

| HeLa | Cervical Adenocarcinoma | 0.05 - 0.2 |

| A549 | Lung Carcinoma | 0.1 - 0.8 |

| HepG2 | Hepatocellular Carcinoma | 0.2 - 1.5 |

| Jurkat | Acute T-cell Leukemia | 0.01 - 0.1 |

Table 2: Illustrative IC50 Values of Daunorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 0.01 - 0.05 |

| K562 | Chronic Myelogenous Leukemia | 0.02 - 0.1 |

| MOLM-13 | Acute Myeloid Leukemia | 0.005 - 0.02 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.008 - 0.04 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action for this compound.

Topoisomerase II Decatenation Assay

This assay determines the inhibitory effect of a compound on the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase II Assay Buffer

-

2 µL kDNA (e.g., 100 ng/µL)

-

x µL this compound (at various concentrations)

-

ddH₂O to a final volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of human Topoisomerase IIα (e.g., 1 unit/µL).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye and 2 µL of Proteinase K (10 mg/mL).

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated approximately 75% of the gel length.

-

Visualize the DNA bands under UV illumination. Decatenated minicircles will migrate faster than the catenated kDNA network. Inhibition is observed as a decrease in the amount of decatenated product.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

This compound

-

Positive control (e.g., H₂O₂)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

The next day, remove the culture medium and wash the cells once with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add fresh culture medium containing various concentrations of this compound or controls (vehicle, positive control) to the wells.

-

Incubate for the desired time period (e.g., 1-6 hours).

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry (FL1 channel). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1x Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Visualizations of Hypothesized Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: A logical workflow for investigating the hypothesized mechanism of action of this compound.

Caption: A proposed signaling cascade for this compound-induced apoptosis.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural classification as an anthracycline provides a strong basis for a hypothesized mechanism. It is proposed that this compound exerts its cytotoxic effects through a combination of DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species, ultimately leading to the induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic investigation and validation of this hypothesis. Further research is imperative to elucidate the precise molecular interactions and cellular consequences of this compound treatment, which will be crucial for its potential development as a therapeutic agent.

Roseorubicin B: An In-depth Technical Guide on its Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseorubicin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers. While specific research on this compound is limited, its structural similarity to well-characterized anthracyclines, such as doxorubicin and daunorubicin, allows for the extrapolation of its likely biological targets and mechanisms of action. This guide provides a comprehensive overview of these potential targets, drawing on the extensive body of research available for the anthracycline class of compounds. The primary modes of action for these molecules are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, their clinical utility is often limited by cardiotoxicity, a significant side effect stemming from their impact on various signaling pathways in cardiomyocytes.

Primary Biological Targets

The anticancer activity of anthracyclines is primarily attributed to their interaction with two key cellular components: DNA and the nuclear enzyme topoisomerase II.

DNA Intercalation

Anthracyclines possess a planar tetracyclic ring structure that enables them to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation. The sugar moiety of the anthracycline molecule typically resides in the minor groove of the DNA, further stabilizing the drug-DNA complex.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Anthracyclines act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis. There are two isoforms of topoisomerase II in human cells: alpha and beta. The anticancer effects of anthracyclines are primarily mediated through the inhibition of the alpha isoform, which is highly expressed in proliferating cancer cells. Conversely, the cardiotoxic side effects are largely attributed to the inhibition of the beta isoform, which is expressed in quiescent cardiomyocytes.

Quantitative Data: In Vitro Cytotoxicity and DNA Binding Affinity

The following tables summarize key quantitative data for doxorubicin, a representative anthracycline, which can be considered indicative of the potential activity of this compound.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| AMJ13 | Breast Cancer | 223.6 µg/ml | 72 | MTT | |

| BFTC-905 | Bladder Cancer | 2.3 | 24 | MTT | |

| MCF-7 | Breast Cancer | 2.5 | 24 | MTT | |

| M21 | Skin Melanoma | 2.8 | 24 | MTT | |

| HeLa | Cervical Carcinoma | 2.9 | 24 | MTT | |

| UMUC-3 | Bladder Cancer | 5.1 | 24 | MTT | |

| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | MTT | |

| TCCSUP | Bladder Cancer | 12.6 | 24 | MTT | |

| PC3 | Prostate Cancer | 8.00 | 48 | MTT | |

| A549 | Lung Cancer | 1.50 | 48 | MTT | |

| LNCaP | Prostate Cancer | 0.25 | 48 | MTT | |

| HepG2 | Hepatocellular Carcinoma | 760 ± 120 (liposomal) | 24 | Not Specified | |

| Huh7 | Hepatocellular Carcinoma | >20 | 24 | MTT | |

| VMCUB-1 | Bladder Cancer | >20 | 24 | MTT | |

| A549 | Lung Cancer | >20 | 24 | MTT | |

| HK-2 | Non-cancer Kidney | >20 | 24 | MTT |

Table 2: DNA Binding Affinity of Anthracyclines

| Anthracycline | DNA Source | Affinity Constant (K) (M⁻¹) | Temperature (°C) | Method | Reference |

| Daunorubicin | Not Specified | 0.10 - 0.12 x 10⁶ | 37 | Optical | |

| Doxorubicin | Not Specified | 0.13 - 0.16 x 10⁶ | 37 | Optical |

Signaling Pathways Implicated in Anthracycline Action and Toxicity

The cellular response to anthracyclines is complex and involves the modulation of multiple signaling pathways. While these pathways are crucial for the drugs' anticancer effects, their dysregulation in non-cancerous tissues, particularly the heart, contributes to significant toxicity.

Anthracycline-Induced Cardiotoxicity Pathways

The cardiotoxicity of anthracyclines is a major dose-limiting side effect. The primary mechanisms involve the generation of reactive oxygen species (ROS), altered calcium homeostasis, mitochondrial dysfunction, and the induction of apoptosis and autophagy in cardiomyocytes.

Caption: Anthracycline-induced cardiotoxicity signaling pathways.

Key pathways implicated in anthracycline cardiotoxicity include:

-

Reactive Oxygen Species (ROS) Generation: Anthracyclines can redox cycle, leading to the formation of superoxide radicals and other ROS, particularly within the mitochondria. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.

-

Impaired Calcium Homeostasis: Anthracyclines can disrupt the normal flux of calcium ions in cardiomyocytes, leading to cellular dysfunction and death.

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is crucial for cell survival. Anthracyclines have been shown to inhibit this pathway in cardiomyocytes, thereby promoting apoptosis.

-

NRG-1/ErbB Signaling Impairment: Neuregulin-1 (NRG-1) and its receptor ErbB are important for cardiomyocyte survival and function. Anthracyclines can interfere with this signaling axis, increasing the susceptibility of heart cells to damage.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological targets of anthracyclines.

DNA Intercalation Assay

This assay is used to determine the ability of a compound to insert itself between the base pairs of DNA. A common method is the ethidium bromide (EtBr) displacement assay.

Principle: Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.

General Protocol:

-

Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.

-

Measure the baseline fluorescence of the ctDNA-EtBr solution.

-

Add increasing concentrations of the test compound (e.g., this compound) to the solution.

-

After an incubation period, measure the fluorescence intensity at each concentration.

-

A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, confirming its intercalating activity. Doxorubicin is typically used as a positive control.

Caption: Workflow for a DNA intercalation assay.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II. A common method is the kDNA decatenation assay.

Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network into individual minicircles. An inhibitor of topoisomerase II will prevent this decatenation.

General Protocol:

-

Incubate purified topoisomerase II enzyme with kDNA in a reaction buffer containing ATP.

-

In parallel, set up reactions containing the enzyme, kDNA, ATP, and varying concentrations of the test compound.

-

Stop the reactions and separate the DNA products by agarose gel electrophoresis.

-

Visualize the DNA using a fluorescent stain.

-

In the absence of an inhibitor, the decatenated minicircles will migrate faster through the gel than the catenated kDNA network. The presence of the catenated kDNA network in the presence of the test compound indicates inhibition of topoisomerase II.

Caption: Workflow for a Topoisomerase II inhibition assay.

Conclusion

Based on its classification as an anthracycline, this compound is predicted to exert its anticancer effects primarily through DNA intercalation and the inhibition of topoisomerase II. These actions lead to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. However, as with other anthracyclines, there is a significant potential for cardiotoxicity, which is likely mediated by the generation of reactive oxygen species, disruption of calcium homeostasis, and interference with crucial cardiomyocyte survival pathways. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound to optimize its therapeutic potential and mitigate its adverse effects. The experimental protocols and data presented in this guide for analogous compounds provide a solid foundation for such investigations.

In Silico Modeling and Docking of Roseorubicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and docking studies of Roseorubicin B, an anthracycline antibiotic. Due to the limited availability of specific research on this compound, this guide leverages data and methodologies from closely related and well-studied anthracyclines, such as doxorubicin and daunorubicin, to provide a foundational understanding of its potential molecular interactions and mechanisms.

Introduction to this compound and the Anthracycline Class

This compound (CAS 70559-01-2, Molecular Formula: C36H48N2O11) is a member of the anthracycline class of compounds, which are widely used as potent anticancer agents.[1] The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3] These actions lead to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2] In silico modeling and molecular docking are powerful computational tools used to predict and analyze the binding of small molecules like this compound to their biological targets at an atomic level, providing insights into their therapeutic potential and guiding further drug development.

In Silico Modeling and Docking Data

The following table summarizes representative quantitative data from in silico docking studies of various anthracycline derivatives with their primary biological targets, DNA and Topoisomerase II. This data, while not specific to this compound, provides a comparative baseline for the expected binding affinities within this drug class.

| Anthracycline Derivative | Target | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues/Bases | Reference |

| Daunorubicin | DNA (d(CGATCG)2) | -8.5 | Intercalation between C-G base pairs, H-bonds with flanking bases | [4] |

| Doxorubicin | DNA (d(CGCGCG)2) | -9.2 | Intercalation, interactions with the minor groove | [4] |

| Berubicin | DNA (1AL9) | -17.6 to -18.3 | Intercalation, formation of hydrogen bond network | [5][6] |

| Rubidazone | Topoisomerase II-DNA complex | -32.89 | π-π, π-sigma, and π-alkyl interactions | [7] |

| Daunorubicin | Topoisomerase II-DNA complex | -26.23 | π-π, π-sigma, and π-alkyl interactions | [7] |

| Mitoxantrone | Topoisomerase II-DNA complex | -25.84 | π-π, π-sigma, and π-alkyl interactions | [7] |

Experimental Protocols for In Silico Studies

This section details the generalized methodologies for performing in silico modeling and docking studies on anthracyclines like this compound.

Molecular Docking of Anthracyclines with DNA

Objective: To predict the binding mode and affinity of this compound when intercalating with a DNA double helix.

Methodology:

-

Preparation of the Ligand (this compound):

-

The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

-

The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the atoms.

-

-

Preparation of the Receptor (DNA):

-

A suitable DNA sequence, often a B-DNA hexamer or octamer (e.g., d(CGATCG)2), is obtained from the Protein Data Bank (PDB) or constructed using a modeling tool.[4]

-

Non-standard residues and water molecules are removed.

-

Polar hydrogens and Gasteiger charges are added using software like AutoDockTools.[8]

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina or GOLD.

-

A grid box is defined to encompass the entire DNA molecule, allowing for a blind docking approach to identify all potential binding sites.

-

The docking parameters are set, including the number of binding modes to be generated and the exhaustiveness of the search.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their binding energy scores.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions between the ligand and DNA, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Molecular Docking of Anthracyclines with Topoisomerase II-DNA Complex

Objective: To investigate the interaction of this compound with the ternary complex of Topoisomerase II and DNA, which is a key mechanism for its cytotoxic effect.

Methodology:

-

Preparation of the Receptor (Topoisomerase II-DNA Complex):

-

A crystal structure of the human Topoisomerase II covalently bound to DNA is retrieved from the PDB.

-

The protein structure is prepared by removing water molecules, ligands, and any co-factors not relevant to the binding study.

-

Missing atoms and residues are repaired, and hydrogen atoms are added. The structure is then subjected to energy minimization.

-

-

Preparation of the Ligand (this compound):

-

The same procedure as described in section 3.1.1 is followed.

-

-

Docking Simulation:

-

The active site for docking is defined based on the known binding site of other anthracyclines or by using a binding site prediction tool.

-

Docking is performed using appropriate software (e.g., AutoDock, Glide).

-

The docking algorithm explores various conformations of the ligand within the defined active site.

-

-

Analysis of Results:

-

The binding affinity is estimated from the docking scores.

-

The interactions between this compound and the amino acid residues of Topoisomerase II, as well as the DNA backbone and bases, are analyzed to understand the molecular basis of inhibition.[9]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by anthracyclines and a typical workflow for in silico docking studies.

Conclusion and Future Directions

This technical guide outlines the foundational in silico approaches for studying this compound, a member of the anthracycline class of anticancer agents. While direct computational studies on this compound are currently scarce, the methodologies and data from related compounds provide a robust framework for initiating such investigations. Future research should focus on performing specific in silico modeling and docking studies for this compound against its primary targets, DNA and Topoisomerase II. Furthermore, molecular dynamics simulations could provide deeper insights into the stability and dynamics of the ligand-receptor complexes. These computational predictions will be invaluable for guiding subsequent in vitro and in vivo experiments to validate the anticancer potential of this compound and to accelerate its development as a potential therapeutic agent.

References

- 1. Pharmacokinetic-pharmacodynamic relationships of the anthracycline anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 4. daneshyari.com [daneshyari.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Interactions of a Novel Anthracycline with Oligonucleotide DNA and Cyclodextrins in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA topoisomerase II structures and anthracycline activity: insights into ternary complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Roseorubicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthracycline antibiotic, Roseorubicin B. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, this document presents a compilation of expected spectroscopic characteristics based on its known chemical structure and data from closely related analogues. The experimental protocols provided are detailed methodologies for acquiring such data.

Chemical Structure and Properties

This compound is an anthracycline antibiotic with the following properties:

| Property | Value |

| CAS Number | 70559-01-2 |

| Molecular Formula | C₃₆H₄₈N₂O₁₁ |

| Molecular Weight | 684.77 g/mol |

| Chemical Structure | A tetracyclic aglycone linked to a daunosamine sugar moiety. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with related anthracyclines like doxorubicin and daunorubicin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.0 | m | Protons on the anthracycline ring system. |

| Anomeric Proton | 5.0 - 5.5 | d or br s | Proton on C-1' of the daunosamine sugar. |

| Methine Protons | 3.5 - 4.5 | m | Protons on the sugar ring and aglycone. |

| Methylene Protons | 1.5 - 3.0 | m | Protons on the sugar ring and ethyl side chain. |

| Methyl Protons | 1.2 - 1.5 | d or t | Protons of the methyl group on the sugar and the ethyl group. |

| Hydroxyl Protons | Variable | br s | Phenolic and alcoholic protons, often exchangeable with D₂O. |

| Amine Protons | Variable | br s | Protons of the amino group on the sugar, exchangeable. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Carbonyl Carbons | 180 - 210 | Ketone and quinone carbonyls in the aglycone. |

| Aromatic Carbons | 110 - 160 | Carbons of the tetracyclic aromatic system. |

| Anomeric Carbon | 95 - 105 | C-1' of the daunosamine sugar. |

| Oxygenated Carbons | 60 - 80 | Carbons bonded to oxygen in the sugar and aglycone. |

| Nitrogenated Carbon | 45 - 55 | C-3' of the daunosamine sugar. |

| Aliphatic Carbons | 10 - 40 | Methyl, methylene, and methine carbons. |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z (Expected) | Ion | Fragmentation Pathway |

| 685.33 | [M+H]⁺ | Protonated molecular ion. |

| 667.32 | [M+H - H₂O]⁺ | Loss of a water molecule. |

| 525.18 | [Aglycone+H]⁺ | Cleavage of the glycosidic bond, loss of the daunosamine sugar. |

| Varies | - | Further fragmentation of the aglycone and sugar moieties. |

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 | O-H, N-H | Stretching (broad) |

| 2850 - 3000 | C-H (sp³) | Stretching |

| ~1710 | C=O (Ketone) | Stretching |

| ~1620 | C=O (Quinone) | Stretching |

| 1580, 1450 | C=C (Aromatic) | Stretching |

| 1000 - 1300 | C-O | Stretching |

Experimental Protocols

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher. The sample (5-10 mg) would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, containing 0.1% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed. 2D NMR experiments, such as COSY, HSQC, and HMBC, would be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The instrument would be operated in positive ion mode to observe the protonated molecular ion and its fragment ions. Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy

The infrared spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an attenuated total reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Signaling Pathway and Mechanism of Action

This compound, as an anthracycline, is expected to exert its anticancer effects through multiple mechanisms, primarily involving its interaction with DNA and the generation of reactive oxygen species (ROS).

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Caption: Workflow for this compound isolation and analysis.

An In-depth Technical Guide to the Physicochemical Properties of Roseorubicin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseorubicin B, an anthracycline antibiotic, represents a significant area of interest in oncological research due to its potential as a chemotherapeutic agent. A thorough understanding of its physicochemical properties is paramount for its development, formulation, and optimization as a therapeutic. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates established methodologies for the characterization of related anthracycline compounds. Furthermore, a proposed mechanism of action, based on the well-documented signaling pathways of the closely related anthracycline, doxorubicin, is presented to offer insights into its potential biological activity.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in biological systems and for the design of effective drug delivery systems.

| Property | Value | Reference |

| CAS Number | 70559-01-2 | [1] |

| Molecular Formula | C₃₆H₄₈N₂O₁₁ | [1][2] |

| Molecular Weight | 684.77 g/mol | [1][2] |

| Melting Point | 122 - 124 °C | [1] |

| Density | 1.41 g/cm³ | [1] |

| Boiling Point | 806.6 °C at 760 mmHg | [1] |

| Refractive Index | 1.653 | [1] |

Solubility Profile

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the equilibrium solubility of a compound like this compound is the shake-flask method[3].

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[3][4].

Spectral Properties

Detailed spectral data (UV-Vis, NMR, and Mass Spectrometry) are crucial for the structural confirmation and quantification of this compound. Although specific spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its anthracycline structure and provide general experimental protocols.

UV-Visible Spectroscopy

Anthracyclines typically exhibit characteristic absorption maxima in the UV-visible region due to the presence of the chromophoric tetracyclic quinone system.

Expected Absorption Maxima: Based on the structure of related anthracyclines like doxorubicin, this compound is expected to show a strong absorption band in the visible range, likely around 480 nm, which is responsible for its color[5]. Additional absorption bands in the UV region are also anticipated.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or a buffered aqueous solution) of known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance of the solution is measured over a wavelength range of approximately 200-800 nm, using the solvent as a blank.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. The concentration of unknown samples can be calculated using the Beer-Lambert law[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

Expected ¹H and ¹³C NMR Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the tetracyclic ring system, protons of the ethyl side chain, methoxy groups, and the sugar moieties. The ¹³C NMR spectrum will display distinct signals for each carbon atom, with the carbonyl carbons of the quinone system appearing at the downfield region of the spectrum[8][9].

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H, ¹³C, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS). The signals are assigned to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations in the 2D spectra[9][10].

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and to obtain structural information through fragmentation analysis.

Expected Mass Spectrum: The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the glycosidic bond, leading to the separation of the aglycone and the sugar moieties[11][12].

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like HPLC (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to minimize fragmentation of the parent molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern[13][14].

Proposed Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound has not been extensively elucidated. However, based on its structural similarity to doxorubicin, a well-characterized anthracycline, a plausible mechanism of action can be proposed. The primary antitumor effects of doxorubicin are attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS)[15][16]. These events trigger a cascade of cellular responses leading to cell cycle arrest and apoptosis.

The following diagram illustrates a potential signaling pathway for this compound, extrapolated from the known mechanisms of doxorubicin.

Caption: Proposed signaling pathway for this compound based on doxorubicin's mechanism.

Experimental Workflow Overview

The following diagram outlines a general workflow for the comprehensive physicochemical characterization of this compound.

Caption: General workflow for physicochemical characterization of this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided a framework for its further experimental characterization. While core properties such as molecular weight and melting point are established, a significant need exists for detailed experimental data regarding its solubility and spectral characteristics. The proposed mechanism of action, based on the well-understood pharmacology of doxorubicin, offers a valuable starting point for investigating the biological activities of this compound. The outlined experimental protocols provide a roadmap for researchers to generate the necessary data to advance the understanding and potential therapeutic application of this promising anthracycline antibiotic.

References

- 1. BOC Sciences (Page 384) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. USA Chemical Suppliers - Products: 'R', Page: 47 [americanchemicalsuppliers.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Nanotherapeutics with anthracyclines: methods of determination and quantification of anthracyclines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

- 6. Determination of anthracycline antibiotics doxorubicin and daunorubicin by capillary electrophoresis with UV absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring Anthracycline Cancer Drug-Nucleosome Interaction by NMR Using a Specific Isotope Labeling Approach for Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectrometric approaches for the identification of anthracycline analogs produced by actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methodological Aspects of μLC-MS/MS for Wide-Scale Proteomic Analysis of Anthracycline-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Resveratrol promotes sensitization to Doxorubicin by inhibiting epithelial-mesenchymal transition and modulating SIRT1/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of resveratrol on doxorubicin resistance in breast neoplasm cells by modulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Roseorubicin B from Microbial Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Roseorubicin B, an anthracycline antibiotic, from microbial culture. The procedures outlined below are based on established methodologies for the fermentation of Actinoplanes species and the purification of secondary metabolites.

Introduction

This compound is a glycosidic anthracycline with potential applications in drug development due to its cytotoxic properties. It belongs to a class of compounds known for their interaction with DNA and inhibition of topoisomerase II, leading to anticancer activity. The primary microbial source for this compound is believed to be a strain of Actinoplanes, likely Actinoplanes roseorubidus. This document details the necessary steps from microbial culture to the purification of this compound.

Data Presentation

Table 1: Fermentation Media Composition

| Component | Concentration (g/L) | Role |

| Glucose | 10.0 - 20.0 | Primary Carbon Source |

| Soluble Starch | 10.0 - 20.0 | Complex Carbon Source |

| Soybean Meal | 5.0 - 10.0 | Nitrogen Source |

| Yeast Extract | 2.0 - 5.0 | Nitrogen & Growth Factor Source |

| Peptone | 2.0 - 5.0 | Nitrogen Source |

| CaCO₃ | 1.0 - 2.0 | pH Buffering Agent |

| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source & Buffer |

| MgSO₄·7H₂O | 0.5 - 1.0 | Essential Mineral |

| Trace Elements Solution | 1.0 mL/L | Micronutrients |

Table 2: Fermentation Parameters

| Parameter | Optimal Range |

| Temperature | 28 - 30 °C |

| pH | 6.8 - 7.2 |

| Agitation | 180 - 220 rpm |

| Aeration | 1.0 - 1.5 vvm |

| Incubation Time | 5 - 7 days |

Table 3: Solvent Extraction Parameters

| Parameter | Value/Solvent |

| Extraction Solvent | n-Butanol or Ethyl Acetate |

| pH of Culture Broth | Adjusted to 8.0 - 8.5 |

| Solvent to Broth Ratio | 1:1 (v/v) |

| Number of Extractions | 2 - 3 |

Table 4: Chromatographic Purification Parameters

| Chromatography Type | Stationary Phase | Mobile Phase | Elution Mode |

| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol gradient | Gradient |

| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water with 0.1% TFA | Gradient |

Experimental Protocols

Microbial Culture and Fermentation

This protocol describes the cultivation of the Actinoplanes strain for the production of this compound.

3.1.1. Materials

-

Actinoplanes roseorubidus strain

-

Seed culture medium (e.g., ISP Medium 2)

-

Production fermentation medium (see Table 1)

-

Sterile baffled flasks or fermenter

-

Incubator shaker

-

Autoclave

3.1.2. Protocol

-

Inoculum Preparation: Inoculate a loopful of Actinoplanes roseorubidus from a slant culture into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: Transfer the seed culture (5-10% v/v) to the production fermentation medium. For laboratory scale, use 1 L of medium in a 2 L baffled flask. For larger scale, use a sterilized fermenter.

-

Incubation: Incubate the production culture at 28-30°C with agitation (200 rpm for flasks, or as per fermenter specifications) for 5-7 days. Monitor pH and adjust as necessary to maintain it within the 6.8-7.2 range.

Extraction of this compound

This protocol details the extraction of the crude this compound from the fermentation broth.

3.2.1. Materials

-

Fermentation broth

-

n-Butanol or Ethyl Acetate

-

1N NaOH or 1N HCl for pH adjustment

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

3.2.2. Protocol

-

Cell Separation: Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant contains the majority of the secreted this compound.

-

pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH. This increases the solubility of the anthracycline in the organic solvent.

-

Solvent Extraction: Transfer the pH-adjusted supernatant to a separatory funnel and add an equal volume of n-butanol or ethyl acetate. Shake vigorously for 10-15 minutes and then allow the layers to separate.

-

Collection of Organic Phase: Collect the upper organic layer containing this compound. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.

-

Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

3.3.1. Materials

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform, Methanol

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents: Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel)

3.3.2. Protocol

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, etc.).

-

Collect fractions and monitor the separation using TLC. Pool the fractions containing the red-colored this compound.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified product.

-

-

Preparative HPLC (Final Purification):

-

Dissolve the semi-purified product in a small volume of the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA).

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 495 nm) and collect the major peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Potential Signaling Pathway Inhibition

While the specific signaling pathways affected by this compound are not definitively established, as an anthracycline, it is likely to share mechanisms with related compounds like Doxorubicin. A potential mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Roseorubicin B: Unraveling the Analytical Landscape of a Novel Anthracycline

Introduction

Roseorubicin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely utilized in the treatment of various cancers. While the therapeutic potential of anthracyclines is well-established, the emergence of novel derivatives like this compound necessitates the development of robust analytical standards and reference materials to ensure the quality, safety, and efficacy of potential drug candidates. This document provides a comprehensive overview of the analytical methodologies and protocols relevant to this compound, drawing parallels from well-characterized analogs such as Doxorubicin. It is designed to guide researchers, scientists, and drug development professionals in establishing a framework for the analysis and characterization of this promising compound.

Due to the limited publicly available information specific to this compound, the following sections will leverage established analytical principles and protocols for closely related anthracycline compounds. These methodologies provide a strong foundation for the development of specific assays for this compound.

Physicochemical Properties and Reference Standards

The establishment of a highly purified and well-characterized reference standard is the cornerstone of any analytical program. For this compound, this would involve its synthesis and purification, followed by comprehensive characterization to confirm its identity and purity.

Table 1: Physicochemical Data for Anthracycline Analogs

| Property | Doxorubicin | Daunorubicin | Expected for this compound |

| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₇H₂₉NO₁₀ | To be determined |

| Molecular Weight | 543.5 g/mol | 527.5 g/mol | To be determined |

| Appearance | Red-orange crystalline powder | Red-orange crystalline powder | Likely a colored solid |

| Solubility | Soluble in water, methanol; sparingly soluble in acetone; practically insoluble in non-polar organic solvents. | Soluble in water, methanol, chloroform; sparingly soluble in ethanol. | Expected to have similar solubility profile to other anthracyclines. |

| Storage Conditions | Store at 2-8°C, protected from light. | Store at 2-8°C, protected from light. | Store at controlled room temperature or refrigerated, protected from light. |

Note: The data for this compound is predictive and should be confirmed experimentally.

Analytical Methodologies

The complex structure and potent nature of anthracyclines demand sensitive and specific analytical methods for their quantification and characterization. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of anthracyclines. The method's versatility allows for the separation of the parent compound from impurities and degradation products.

Experimental Protocol: RP-HPLC for Anthracycline Analysis

This protocol is a general guideline and should be optimized for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-90% B (linear gradient)

-

20-25 min: 90% B

-

25-30 min: 10% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Anthracyclines exhibit strong absorbance in the visible region, typically around 480 nm. A PDA detector can be used to scan a range (e.g., 200-600 nm) to identify the optimal wavelength.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards.

-

Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Table 2: Typical HPLC Method Parameters for Anthracycline Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 480 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides invaluable information on the molecular weight and structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for anthracyclines.

Experimental Protocol: LC-MS for this compound Characterization

-

LC System: Utilize the HPLC method described above.

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 100-1000

-

-

Data Analysis: The accurate mass measurement from the MS analysis can be used to confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments can be performed to elucidate its fragmentation pattern, which is crucial for structural confirmation and identification of metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of a novel compound like this compound. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are necessary to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR for this compound Structure Elucidation

-

Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

-

Experiments:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

-

-

Data Analysis: The collective data from these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and the complete determination of the chemical structure of this compound.

Biological Activity and Signaling Pathways

Anthracyclines exert their anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions ultimately lead to the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathway for Anthracycline-Induced Apoptosis

The diagram below illustrates a simplified signaling pathway initiated by anthracyclines, leading to apoptosis.

Caption: Anthracycline-induced apoptosis pathway.

Experimental Workflow for Establishing an Analytical Standard

The following workflow outlines the logical steps for producing and qualifying a this compound analytical standard.

Application Notes and Protocols for Doxorubicin In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of the anthracycline antibiotic, Doxorubicin. The protocol is intended for use by researchers and scientists in the fields of cancer biology and drug development.

Introduction

Doxorubicin is a widely used chemotherapeutic agent known for its potent anti-cancer activity. It primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1] Accurate and reproducible methods for assessing its cytotoxic effects in vitro are crucial for preclinical drug evaluation and understanding its mechanisms of action. This document outlines a standard protocol for a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of Doxorubicin in cancer cell lines.

Data Presentation

The cytotoxic potential of a compound is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit cell growth by 50%.[2] These values can vary significantly depending on the cell line, assay duration, and the specific assay method used.[2][3][4]

Table 1: Reported IC50 Values of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | Assay Method | Reported IC50 (µM) |

| MCF-7 | Breast Cancer | 24 | MTT | 0.5 - 5 |

| A549 | Lung Carcinoma | 72 | Not Specified | 36.6 x 10⁻³ |

| DU-145 | Prostate Cancer | 72 | Not Specified | 122.7 |

| WM2664 | Melanoma | 72 | Not Specified | 155.1 |

| U87-MG | Glioblastoma | Not Specified | Not Specified | Varies |

Note: IC50 values are highly dependent on experimental conditions and the specific clone of the cell line. The values presented here are for illustrative purposes and may not be directly comparable across different studies.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Doxorubicin hydrochloride

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution[5]

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Doxorubicin in sterile water or DMSO.

-

Perform serial dilutions of Doxorubicin in complete culture medium to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO or water used for the highest drug concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other absorbance values.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the Doxorubicin concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of Doxorubicin that results in 50% cell viability.

Visualizations

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

References

- 1. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.harvard.edu [scholar.harvard.edu]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Roseorubicin B Formulation for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Roseorubicin B is an anthracycline antibiotic. Like other members of this class, it is presumed to have poor aqueous solubility, which presents a significant challenge for in vivo administration. This document provides a generalized approach to developing a suitable formulation for this compound for preclinical in vivo research, focusing on achieving a stable and homogenous preparation for reliable dosing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While specific experimental data for this compound is limited, the following table outlines key parameters that should be determined.

| Property | Value | Method of Determination (Suggested) | Significance in Formulation Development |

| Molecular Formula | C₃₆H₄₅N₃O₁₂ | Mass Spectrometry | Provides the exact mass of the molecule. |

| Molecular Weight | 684.77 g/mol [1] | Calculated from Molecular Formula | Essential for concentration and dosage calculations. |

| CAS Number | 70559-01-2[1] | Chemical Abstract Service Registry | Unique identifier for the specific chemical substance. |

| pKa | To be determined (TBD) | Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis | Predicts the ionization state of the drug at different pH values, influencing solubility and choice of buffering agents. |

| LogP | TBD | Shake-flask method, HPLC | Indicates the lipophilicity of the compound, which affects its solubility in various solvents and its potential for membrane permeation. |

| Aqueous Solubility | TBD | Shake-flask method, UV/Vis spectroscopy | A critical parameter for selecting the appropriate formulation strategy (e.g., solution, suspension, or specialized delivery system). |

| Melting Point | TBD | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and purity of the drug substance. |

Proposed Formulation Protocol for In Vivo Studies

Given the anticipated poor aqueous solubility of this compound, a common approach for preclinical in vivo studies is to use a co-solvent system to achieve a clear solution for parenteral administration. The following protocol describes the preparation of a formulation using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400).

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Polyethylene Glycol 400 (PEG400), USP grade

-

Sterile, pyrogen-free water for injection or 0.9% saline

-

Sterile vials

-

Sterile syringes and filters (0.22 µm)

-

Vortex mixer

-

Analytical balance

Protocol:

-

Preparation of the Co-solvent Vehicle:

-

In a sterile vial, prepare the desired volume of the co-solvent vehicle. A common starting ratio is 10% DMSO and 40% PEG400 in sterile water or saline (v/v/v).

-

For example, to prepare 10 mL of the vehicle, add 1 mL of DMSO and 4 mL of PEG400 to a sterile vial.

-

Bring the final volume to 10 mL with sterile water for injection or saline.

-

Mix thoroughly by vortexing until a clear, homogenous solution is obtained.

-

-

Dissolution of this compound:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Add the this compound powder to a sterile vial.

-

Add the required volume of DMSO to the vial to dissolve the powder completely. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution.

-

Once a clear solution is obtained in DMSO, add the required volume of PEG400 and mix well.

-

Finally, add the sterile water or saline dropwise while continuously vortexing to prevent precipitation.

-

-

Sterilization and Storage:

-

Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

-

Store the formulation at 2-8°C, protected from light. The stability of the formulation should be determined experimentally. It is recommended to prepare the formulation fresh before each use.

-

Example Calculation for a 1 mg/mL Formulation:

-

To prepare 5 mL of a 1 mg/mL this compound formulation:

-

Weigh 5 mg of this compound.

-

Dissolve in 0.5 mL of DMSO.

-

Add 2.0 mL of PEG400 and mix.

-

Slowly add 2.5 mL of sterile saline while vortexing.

-

Sterile filter the final solution.

-

Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound formulation for in vivo studies.

Putative Signaling Pathway of this compound